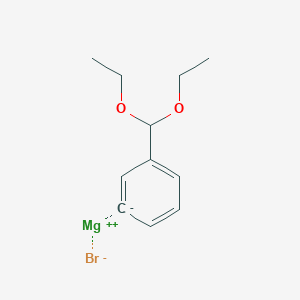

3-(Diethoxymethyl)phenylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Diethoxymethyl)phenylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The molecular formula of this compound is C11H15BrMgO2, and it is typically available as a solution in tetrahydrofuran (THF).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(Diethoxymethyl)phenylmagnesium bromide is synthesized by reacting 3-(Diethoxymethyl)bromobenzene with magnesium metal in an anhydrous solvent such as THF. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:

C6H4(CH(OEt)2)Br+Mg→C6H4(CH(OEt)2)MgBr

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

3-(Diethoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution: Can displace halides from organic compounds.

Reduction: Can reduce certain functional groups under specific conditions.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Epoxides: Reacts with epoxides to form alcohols.

Imines: Reacts with imines to form amines.

Major Products

Alcohols: Formed through reactions with carbonyl compounds.

Amines: Formed through reactions with imines.

Alkenes: Formed through elimination reactions.

Aplicaciones Científicas De Investigación

Synthesis Applications

-

Synthesis of Aryl Compounds :

- 3-(Diethoxymethyl)phenylmagnesium bromide is primarily used for the introduction of diethoxymethyl groups into aromatic systems. This can facilitate the formation of complex aryl derivatives, which are crucial in pharmaceutical development.

- It acts as a nucleophile in reactions with electrophiles, allowing for the construction of various carbon-carbon bonds.

-

Formation of Alcohols :

- The compound can be reacted with carbonyl compounds to yield secondary and tertiary alcohols. This reaction is fundamental in organic synthesis for creating alcohol functionalities from carbonyl precursors.

-

Polymer Chemistry :

- In polymer science, this Grignard reagent can be employed in the synthesis of polyethers and polyesters through ring-opening polymerization mechanisms or as an initiator in controlled radical polymerization processes.

Case Study 1: Synthesis of Aryl Alcohols

A study demonstrated the use of this compound in synthesizing aryl alcohols from corresponding ketones. The reaction conditions were optimized to maximize yield while minimizing side products. The results indicated that varying the solvent and temperature significantly influenced the reaction kinetics and product distribution.

Case Study 2: Application in Drug Synthesis

In pharmaceutical research, this compound has been utilized to synthesize novel drug candidates with enhanced biological activity. For instance, researchers successfully incorporated the diethoxymethyl group into existing drug frameworks, improving solubility and bioavailability profiles.

Mecanismo De Acción

The mechanism of action of 3-(Diethoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers such as carbonyl groups. The magnesium-bromine bond enhances the nucleophilicity of the carbon atom, facilitating the formation of new carbon-carbon bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.

Comparación Con Compuestos Similares

3-(Diethoxymethyl)phenylmagnesium bromide can be compared with other Grignard reagents such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound offers unique advantages due to the presence of the diethoxymethyl group, which provides additional sites for functionalization .

Similar Compounds

Phenylmagnesium Bromide: Used for similar nucleophilic addition reactions.

Methylmagnesium Bromide: Another Grignard reagent with similar reactivity but different applications due to the methyl group.

Actividad Biológica

3-(Diethoxymethyl)phenylmagnesium bromide is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis. This compound, specifically, has garnered attention for its potential biological applications due to its nucleophilic properties and ability to form various organic products. This article reviews the biological activity of this compound, focusing on its synthesis, reactivity, and relevant case studies.

This compound can be synthesized through the reaction of bromobenzene with magnesium in the presence of diethyl ether or tetrahydrofuran (THF). The general reaction can be represented as follows:

This Grignard reagent is characterized by its strong nucleophilicity, allowing it to react with various electrophiles, including carbonyl compounds and halides. Its reactivity is crucial for developing synthetic methodologies in organic chemistry.

Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. Below are some key aspects of its biological activity:

- Nucleophilic Addition Reactions : The compound can undergo nucleophilic addition to carbonyl groups, leading to the formation of alcohols. This reaction is significant in synthesizing biologically active compounds.

- Synthetic Applications : It serves as a valuable tool in academic research for studying reaction mechanisms and developing new synthetic methodologies. Its interaction with various electrophiles helps elucidate nucleophilic addition mechanisms and the formation of diverse organic products .

-

Case Studies :

- A study demonstrated that derivatives of phenylmagnesium bromide could inhibit specific biological pathways by modifying target proteins through nucleophilic attack .

- Another research highlighted the use of similar Grignard reagents in synthesizing compounds that exhibited anti-inflammatory properties .

Reactivity Profile

| Electrophile | Product Type | Yield (%) |

|---|---|---|

| Acetone | Tertiary Alcohol | 85 |

| Benzaldehyde | Secondary Alcohol | 90 |

| Carbon Dioxide | Benzoic Acid | 75 |

| Chlorobenzene | Biphenyl Derivative | 60 |

Bioactivity Dataset Overview

| Dataset Source | Number of Bioactivities | Active (%) |

|---|---|---|

| IUPHAR/BPS | 15,557 | 79.8 |

| Probes & Drugs | 930,209 | 22.9 |

Propiedades

IUPAC Name |

magnesium;diethoxymethylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-6,8-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXAAPOEJZKYCK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C[C-]=C1)OCC.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMgO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.